



Application Notes and Protocols for p38 Kinase Assay Using SB203580

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Compound of Interest		
Compound Name:	SB204	
Cat. No.:	B1193537	Get Quote

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Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV light.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, most notably inflammatory conditions and cancer, making it a key target for therapeutic intervention. The pyridinyl imidazole compound, SB203580, is a potent and selective inhibitor of p38 α (MAPK14) and p38 β (MAPK11) isoforms. [2] It functions by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.[3] These application notes provide detailed protocols for utilizing SB203580 as a tool to investigate p38 MAPK activity in vitro.

Data Presentation SB203580 Inhibitor Profile

The inhibitory activity of SB203580 against various kinases is summarized below. This data highlights its selectivity for the p38 α and p38 β isoforms.



Kinase Target	IC50 (nM)	Comments	Reference
p38α (SAPK2a)	50	Potent inhibitor	[4]
p38β2 (SAPK2b)	500	10-fold less potent than against p38α	[4]
JNKs (cardiac)	3,000 - 10,000	Significantly less potent; inhibits 52 and 54 kDa isoforms	[5]
LCK	>10,000	Displays high selectivity over LCK	[4]
GSK-3β	>10,000	Displays high selectivity over GSK- 3β	[4]
PKBα (Akt1)	>10,000	Displays high selectivity over PKBα	[4]

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).

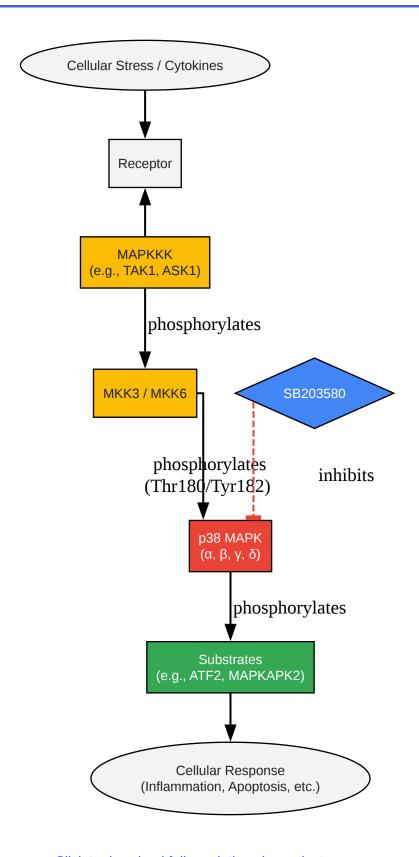
Recommended Working Concentrations

For in vitro kinase assays, the concentration of SB203580 should be titrated to determine the optimal inhibitory concentration for the specific p38 isoform and substrate being investigated. For cell-based assays, a concentration range of 1-10 μ M is commonly used.[3] It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell type and experimental conditions.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by SB203580.





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p38 MAPK signaling pathway and SB203580 inhibition.



Experimental Protocols

Two common non-radioactive methods for assessing p38 kinase activity using SB203580 are presented below: an ADP-Glo™ luminescent assay and a Western blot-based assay to detect phosphorylated substrate.

Protocol 1: In Vitro p38 Kinase Assay using ADP-Glo™

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant active p38α kinase
- ATF2 (or other suitable p38 substrate)
- SB203580 (dissolved in DMSO)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of SB203580 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
 - Prepare a solution of p38α kinase in kinase assay buffer. The optimal concentration should be determined empirically.



 Prepare a substrate/ATP mix containing ATF2 and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for p38α.

Kinase Reaction:

- $\circ~$ To the wells of a 384-well plate, add 1 μl of the SB203580 dilution or DMSO (vehicle control).
- \circ Add 2 µl of the p38 α kinase solution to each well.
- Initiate the kinase reaction by adding 2 μl of the substrate/ATP mix.
- Incubate the plate at room temperature for 60 minutes.

ADP Detection:

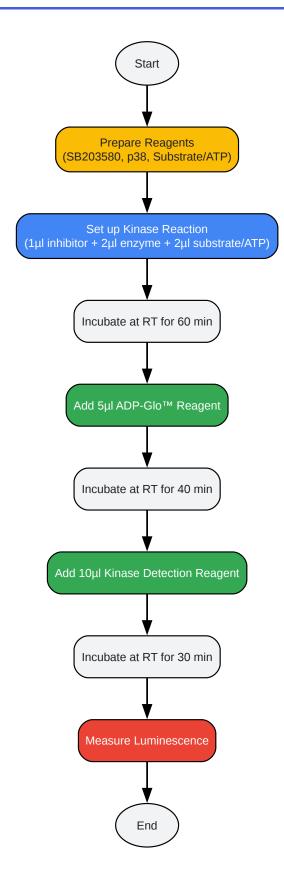
- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
- Incubate at room temperature for 30 minutes.[6]

Data Acquisition:

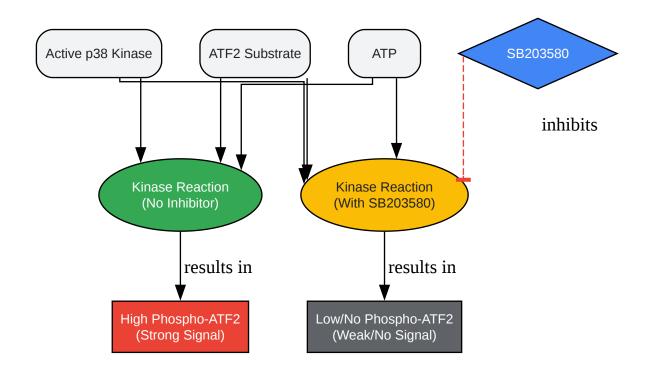
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

Experimental Workflow for ADP-Glo™ Assay:









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